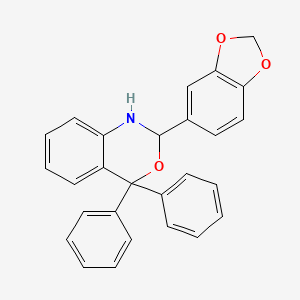

2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

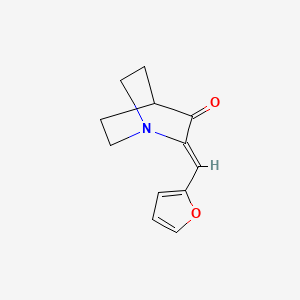

The synthesis of related benzoxazine derivatives involves innovative methods such as tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes starting from readily available precursors. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine have been synthesized through such tandem processes, showing significant stereoselectivity and the formation of Z isomers preferentially or exclusively, confirmed by X-ray diffraction analysis (Gabriele et al., 2006). Additionally, the use of 1,3,5-triphenylhexahydro-1,3,5-triazine as an intermediate in the synthesis of benzoxazine monomers and oligomers has been reported, indicating a novel approach to synthesizing such compounds (Brunovska et al., 1999).

Molecular Structure Analysis

The configuration and molecular structure of benzoxazine derivatives have been elucidated through various analytical techniques, including X-ray diffraction. These analyses provide insights into the stereochemistry and molecular conformation of these compounds, which are critical for understanding their chemical reactivity and properties.

Chemical Reactions and Properties

Research has delved into the chemical reactivity of benzoxazine derivatives, revealing their participation in a myriad of chemical reactions. For example, studies have investigated the formation mechanisms of benzoxazine rings using isotopic labels, providing evidence for the proposed mechanisms through 17O NMR and mass spectrometry (Gromachevskaya et al., 1988). This research underscores the complex reactivity and potential utility of these compounds in organic synthesis.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Neuroprotective Agents

Research has explored the synthesis of derivatives related to "2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine" for potential anti-inflammatory and neuroprotective applications. For instance, novel 2-alkylamino-substituted-1,4-benzoxazine derivatives have been synthesized and examined for their capacity to inhibit oxidative stress-mediated neuronal degeneration in vitro. One derivative, identified as 3l, demonstrated potent neuroprotective activity without intrinsic cytotoxicity, suggesting its efficacy in an animal model of excitotoxic lesions in newborn mice (Blattes et al., 2005).

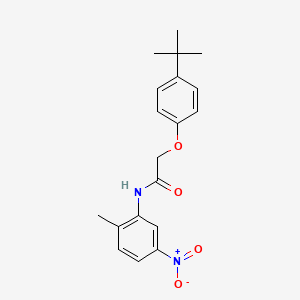

Antimicrobial and Herbicidal Applications

The antimicrobial and herbicidal potential of benzoxazine derivatives has also been a subject of interest. Studies have synthesized new compounds within this chemical family, showing broad-spectrum antimicrobial activity against various bacterial and fungal strains. This includes efficacy against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. The findings suggest these derivatives could serve as leads for developing natural herbicide models or antimicrobial agents (Padalkar et al., 2014).

Material Science and Polymer Synthesis

In material science, benzoxazine derivatives have been utilized in the synthesis of ordered polymers through direct polycondensation. This approach has led to the development of novel polymeric materials with potential applications in various industrial sectors. For example, an ordered poly(amide−acylhydrazide−amide) was prepared by direct polycondensation, demonstrating the feasibility of forming ordered polymers from nonsymmetric monomers, which could have implications for the design of new materials with tailored properties (Yu et al., 1999).

Synthesis and Structural Analysis

Additionally, research into the synthesis and structural analysis of benzoxazine derivatives, including those related to "2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine," has contributed to a deeper understanding of their chemical properties and potential applications. This includes studies on their synthesis routes, reaction mechanisms, and the examination of their formation using tagged atoms to propose mechanisms for their creation (Gromachevskaya et al., 1988).

Safety and Hazards

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO3/c1-3-9-20(10-4-1)27(21-11-5-2-6-12-21)22-13-7-8-14-23(22)28-26(31-27)19-15-16-24-25(17-19)30-18-29-24/h1-17,26,28H,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBXZOMMCRSSCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(O3)(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)

![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5569648.png)

![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)

![N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)

![1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone](/img/structure/B5569663.png)

![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)

![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)

![3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569712.png)

![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5569764.png)